![molecular formula C18H24N2O2 B2913594 N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide CAS No. 2125614-64-2](/img/structure/B2913594.png)
N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide, also known as DPCPX, is a selective antagonist for the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. The A1 adenosine receptor is predominantly found in the brain, heart, and kidneys, and its activation has been linked to cardioprotection, neuroprotection, and anti-inflammatory effects. DPCPX has been widely used in scientific research to investigate the role of the A1 adenosine receptor in various physiological and pathological conditions.
作用機序
N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide is a selective antagonist for the A1 adenosine receptor, which means that it binds to the receptor and prevents its activation by adenosine. The A1 adenosine receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. When activated by adenosine, the receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a range of downstream effects, including the inhibition of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. By blocking the activation of the A1 adenosine receptor, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide can be used to investigate the specific effects of adenosine receptor activation in various physiological and pathological conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide are dependent on the specific experimental conditions and the system being studied. In general, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been shown to block the cardioprotective effects of adenosine receptor activation in ischemia-reperfusion injury, indicating that the A1 adenosine receptor is involved in this process. N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has also been shown to block the neuroprotective and anti-inflammatory effects of adenosine receptor activation in the brain, suggesting that the A1 adenosine receptor is involved in these processes as well. Furthermore, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been used to study the effects of adenosine receptor activation on renal and pulmonary function, as well as on immune function.
実験室実験の利点と制限
One advantage of using N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide in scientific research is its selectivity for the A1 adenosine receptor. This allows researchers to investigate the specific effects of adenosine receptor activation without interference from other adenosine receptor subtypes. Another advantage is the cost-effectiveness of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide synthesis, which makes it a readily available tool for scientific research. However, one limitation of using N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide in vivo can be challenging due to its poor solubility and bioavailability.
将来の方向性
There are numerous future directions for research involving N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide in combination with other drugs to enhance the therapeutic effects of adenosine receptor activation. Additionally, the development of more selective and potent A1 adenosine receptor antagonists could lead to new insights into the physiological and pathological roles of this receptor subtype. Overall, the use of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide in scientific research has provided valuable insights into the role of the A1 adenosine receptor in various systems and conditions, and will continue to be an important tool for future research.
合成法
The synthesis of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide involves several steps, including the coupling of 3,4-dimethylphenylamine with (R)-2-bromocyclopentanone to form the intermediate (R)-2-(3,4-dimethylphenyl)cyclopentanone. This intermediate is then reacted with (E)-2-[(tert-butoxycarbonyl)amino]-3-methylbut-2-enoic acid to form the final product, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide. The synthesis of N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been optimized to yield high purity and high yield, making it a cost-effective tool for scientific research.
科学的研究の応用
N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been widely used in scientific research to investigate the role of the A1 adenosine receptor in various physiological and pathological conditions. For example, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been used to study the cardioprotective effects of adenosine receptor activation in ischemia-reperfusion injury. It has also been used to investigate the role of adenosine receptors in neuroprotection and anti-inflammatory effects in the brain. Furthermore, N-(3,4-Dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide has been used in studies of the renal and pulmonary systems, as well as in studies of immune function.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-16(21)19-12-18(9-5-6-10-18)17(22)20-15-8-7-13(2)14(3)11-15/h4,7-8,11H,1,5-6,9-10,12H2,2-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWTSNGDILYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[(prop-2-enamido)methyl]cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


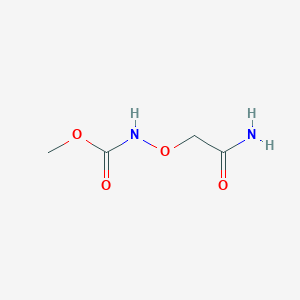

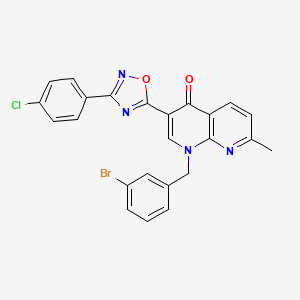
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
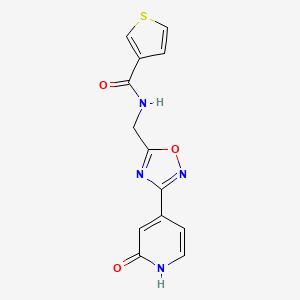
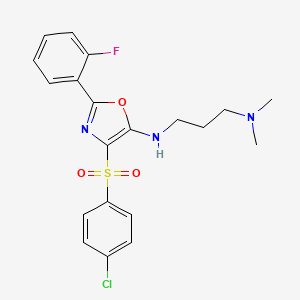

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone](/img/structure/B2913520.png)
![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)

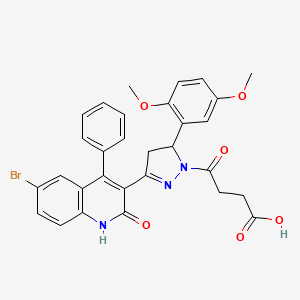
![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)